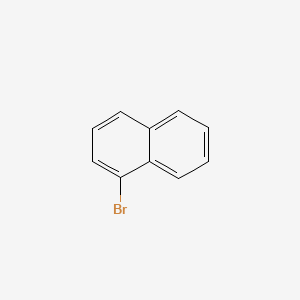

1-Bromonaphthalene

概要

説明

1-Bromonaphthalene is an organic compound with the molecular formula C₁₀H₇Br. It is one of two isomeric bromonaphthalenes, the other being 2-bromonaphthalene. Under normal conditions, this compound is a colorless liquid. This compound is widely used in organic synthesis and has various applications in scientific research and industry .

準備方法

1-Bromonaphthalene is typically synthesized by the bromination of naphthalene. The reaction involves treating naphthalene with bromine in the presence of a solvent such as carbon tetrachloride. The reaction is carried out at a temperature of around 45°C. The chemical equation for this reaction is: [ \text{C}{10}\text{H}{8} + \text{Br}{2} \rightarrow \text{C}{10}\text{H}_{7}\text{Br} + \text{HBr} ] In industrial settings, the preparation method involves adding industrial naphthalene, dichloroethane, and hydrobromic acid into a reaction flask, followed by the dropwise addition of hydrogen peroxide at normal temperature. The reaction is maintained at 40-45°C, and the product is obtained by distillation under reduced pressure .

化学反応の分析

Nucleophilic Substitution Reactions

1-Bromonaphthalene undergoes nucleophilic aromatic substitution (SNAr) under specific conditions, though its electron-deficient aromatic ring limits reactivity compared to activated substrates. Key examples include:

Cyanide Displacement

Reaction with cyanide ions yields 1-cyanonaphthalene:

This reaction typically requires polar aprotic solvents (e.g., DMF) and elevated temperatures .

Thiolate Coupling

Photoinduced reactions with sulfur-centered nucleophiles (e.g., Na₂S) in DMSO produce substituted thioethers via a radical chain mechanism :

Key Data :

-

Products : 1-(Methylthio)naphthalene (50%), bis(1-naphthyl)sulfide (22%), and naphthalene (9%) .

-

Mechanism : Inhibited by radical scavengers (e.g., di-tert-butylnitroxide), confirming radical intermediates .

Cross-Coupling Reactions

This compound participates in transition-metal-catalyzed couplings, forming biaryl structures:

Notes :

-

Suzuki reactions proceed without phosphine ligands, enhancing practicality .

-

Kumada couplings require anhydrous conditions and Grignard reagents .

Grignard Reagent Formation

Used in carbonyl additions to synthesize naphthyl alcohols or ketones .

Lithiation

Reaction with tert-butyllithium generates 1-lithionaphthalene, which can be further lithiated to 1,8-dilithionaphthalene :

Application : Synthesis of peri-naphthalene derivatives .

Radical Reactions

Under photostimulation, this compound engages in electron-transfer-driven substitutions:

Radical Chain Mechanism

Initiation:

\text{C}_{10}\text{H}_7\text{Br} + \text{S}^{2-} \xrightarrow{h\nu} \text{C}_{10}\text{H}_7^\bullet + \text{Br}^- + \text{S}^\bullet^-

Propagation:

Rate Constants :

Hydrogenolysis

Catalytic hydrogenation (H₂/Pd) removes bromine, yielding naphthalene:

Side Note : Reduction competes with substitution in reactions with strong reductants .

Thermochemical Data

Key thermodynamic parameters from NIST :

| Reaction | ΔrH° (kJ/mol) | ΔrG° (kJ/mol) |

|---|---|---|

| 1619 ± 15 | 1586 ± 15 |

科学的研究の応用

Organic Synthesis

1-Bromonaphthalene serves as a versatile building block in organic synthesis . It is used in the preparation of N-aryl imidazoles and diaryl ethers . It can undergo reactions typical of aryl bromides, such as displacement with cyanide to yield the nitrile . It is also used as a raw material in the preparation of synthetic this compound .

Grignard and Organolithium Reagents this compound can form a Grignard reagent and an organolithium compound . 1-Lithionaphthalene can be further lithiated to produce 1,8-dilithionaphthalene, a precursor to peri-naphthalene compounds .

Preparation Method this compound can be synthesized utilizing hydrogen bromide and hydrogen peroxide . The process involves mixing naphthalene flakes, ethylene dichloride, and hydrobromic acid in a four-hole boiling flask, followed by the addition of hydrogen peroxide at a controlled temperature. After the reaction, the product is separated and purified via distillation .

Refractometry

Due to its high refractive index (1.656-1.659 ), this compound is utilized in refractometry .

Fats this compound is used in the refractometry of fats .

Crystals It is employed to determine the refractive index of crystals .

Microscopy this compound is used as an embedding agent in microscopy . High power objective (100X) of opticmicroscope adopts bromonaphthalene as refracting medium .

Solvent Applications

This compound is a solvent in several applications .

Exfoliation and Dispersion It serves as a solvent for the exfoliation and dispersion of hexabenzocoronene . High quality dispersions of hexabenzocoronene in organic solvents .

Refrigerant this compound can be used as a refrigerant .

Molecular Weight Determination It can also serve as a solvent for molecular weight determination .

Other Uses

Antioxidant Activity this compound is utilized in the preparation of glutathione peroxidase-like antioxidant activity of diaryl diselenides .

Water Content Determination It is used to determine the water content of alcohols .

作用機序

The mechanism of action of 1-bromonaphthalene primarily involves its reactivity as an aryl bromide. The bromine atom in the compound is susceptible to nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis. The formation of Grignard reagents and organolithium compounds from this compound allows for the creation of new carbon-carbon bonds, facilitating the synthesis of complex organic molecules .

類似化合物との比較

1-Bromonaphthalene is similar to other halogenated naphthalenes such as 1-chloronaphthalene and 1-fluoronaphthalene. its unique properties, such as its high refractive index and its ability to form Grignard reagents and organolithium compounds, make it particularly valuable in organic synthesis. The following are some similar compounds:

1-Chloronaphthalene: Similar in structure but contains a chlorine atom instead of a bromine atom.

1-Fluoronaphthalene: Contains a fluorine atom instead of a bromine atom.

2-Bromonaphthalene: An isomer of this compound with the bromine atom at the 2-position

This compound’s versatility and reactivity make it an essential compound in various fields of scientific research and industrial applications.

生物活性

1-Bromonaphthalene (C10H7Br) is an aromatic organic compound derived from naphthalene, where one hydrogen atom is replaced by a bromine atom. It is primarily used in organic synthesis and as a solvent. This compound exhibits various biological activities, making it significant in both industrial applications and biochemical research.

Biological Activity Overview

This compound has been studied for its various biological activities, including:

- Antioxidant Activity : It has been utilized in the preparation of compounds with glutathione peroxidase-like antioxidant activity, particularly in the synthesis of diaryl diselenides, which are known for their antioxidant properties .

- Antimicrobial Properties : Research indicates that halogenated compounds, including this compound, exhibit antibacterial and antifungal activities. In particular, its derivatives have shown potential against various pathogens .

- Enzymatic Activity : Studies have highlighted its role in enzymatic reactions, contributing to the understanding of its biochemical interactions .

Table 1: Summary of Biological Activities of this compound

Case Study 1: Antioxidant Properties

In a study examining the antioxidant capacity of various compounds, this compound was assessed for its ability to scavenge free radicals. The results indicated that it contributes significantly to the antioxidant activity of diaryl diselenides, suggesting its potential application in therapeutic settings aimed at oxidative stress reduction .

Case Study 2: Antimicrobial Efficacy

A review of halogenated marine natural products highlighted the antimicrobial properties of brominated compounds. Specifically, derivatives of this compound were noted for their effectiveness against E. coli and S. aureus, indicating that modifications to the bromonaphthalene structure can enhance its biological efficacy against harmful microorganisms .

Table 2: Antimicrobial Activity of Brominated Compounds

| Compound | Pathogen Targeted | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| This compound Derivative A | E. coli | 40 µM | |

| This compound Derivative B | S. aureus | 16 µg/mL |

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Scavenging : Its ability to neutralize ROS contributes to its antioxidant properties.

- Disruption of Cell Membranes : The lipophilic nature of bromonaphthalene allows it to integrate into microbial membranes, disrupting their integrity and leading to cell death .

- Enzyme Inhibition : Certain studies indicate that brominated compounds can inhibit specific enzymes involved in metabolic pathways, further elucidating their potential as therapeutic agents .

特性

IUPAC Name |

1-bromonaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Br/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLKQHBOKULLWDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30861681 | |

| Record name | Naphthalene, 1-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30861681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Oily liquid; mp = 0.2-0.7 deg C or 6.2 deg C (depends on form of solid); [Merck Index] Thick colorless liquid with a pungent odor; [Hawley] Light yellow oily liquid; mp = -1 deg C; [MSDSonline] | |

| Record name | 1-Bromonaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8630 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00973 [mmHg] | |

| Record name | 1-Bromonaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8630 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

90-11-9, 27497-51-4 | |

| Record name | 1-Bromonaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Bromonaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090119 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalene, bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027497514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-BROMONAPHTHALENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6551 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naphthalene, 1-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Naphthalene, 1-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30861681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromonaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.787 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-BROMONAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/976Y53P08P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: 1-Bromonaphthalene has a molecular formula of C10H7Br and a molecular weight of 207.07 g/mol.

A: Researchers have utilized various spectroscopic techniques to characterize this compound. These include: * NMR Spectroscopy: 1H NMR and 31P NMR have been used to confirm the structure and purity of this compound and its derivatives, such as 1-Naphthyltriphenylphosphonium bromide. [] * UV-Vis Spectroscopy: UV-Vis spectra have been used to study the interactions of this compound with other molecules, such as in lithium-sensing compounds. [] * Fluorescence Spectroscopy: Researchers have studied the fluorescence properties of polymers doped with this compound to understand its behavior in different environments. [] * Phosphorescence Spectroscopy: Extensive research has been conducted on the room-temperature phosphorescence (RTP) of this compound, particularly in the presence of β-cyclodextrin and various additives. [, , , , , , , ] * X-ray Photoelectron Spectroscopy (XPS): Both traditional and near-ambient pressure XPS have been employed to analyze the surface composition of this compound. []

A: this compound exhibits solubility in various organic solvents. Research indicates its solubility in 1-chloronaphthalene and this compound has been studied across a temperature range of 10-60°C. [, ] Additionally, it displays excellent solubility in N-methyl-2-pyrrolidone (NMP), dimethylacetamide (DMAc), and chloroform. []

ANone: Studies using this compound as a probe liquid have provided insights into its interactions with different materials:

- Surface Wettability: this compound's wetting behavior on micro-fine ilmenite and titanaugite reveals surface properties and aids in understanding their separation in flotation processes. []

- Surface Free Energy Determination: Researchers use this compound as a probe liquid in contact angle measurements to determine the surface free energy of various solids, including glass, PMMA, and metals. []

ANone: this compound serves as a versatile starting material in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions:

- Heck Reaction: Palladium(II) complexes immobilized on modified amidoxime fibers have demonstrated catalytic activity in the Heck reaction of this compound with styrene. []

- Synthesis of Triarylamines: Palladium-catalyzed amination reactions utilizing this compound and diarylamines provide an efficient route to sterically congested triarylamines, crucial components in hole-transport materials for organic light-emitting diode (OLED) applications. []

ANone: Different catalysts significantly impact the reaction pathway and product selectivity:

- Nickel-Catalyzed Kumada-Tamao-Corriu Cross-Coupling: Cavity-based triaryl-phosphines have shown high efficiency in nickel-catalyzed Kumada-Tamao-Corriu cross-coupling reactions using this compound, achieving impressive turnover frequencies (TOFs). []

ANone: this compound undergoes photodissociation upon UV irradiation:

- Time-Resolved Studies: Time-resolved photodissociation (TRPD) and time-resolved photoionization mass spectrometry (TPIMS) studies have provided insights into the dissociation kinetics and energetics of this compound ions in the gas phase. []

ANone: Yes, this compound participates in photoinduced reactions:

- Reactions with Sulfur-Centered Nucleophiles: Research explored the reactivity of various sulfur-centered nucleophiles with this compound under photochemical conditions, revealing radical chain mechanisms and the influence of nucleophile structure on reaction rates and product distribution. [, ]

ANone: Yes, computational chemistry plays a crucial role in understanding the properties and behavior of this compound:

- DFT Calculations: Density functional theory (DFT) calculations have been employed to investigate the electronic structure, optimize geometries, and determine properties like dipole moment in this compound derivatives. []

- RRKM Calculations: Rice-Ramsperger-Kassel-Marcus (RRKM) theory has been utilized to model the unimolecular dissociation of this compound ions, providing insights into dissociation rates and energy barriers. []

A: Yes, research has identified soil bacteria capable of degrading both 1-chloronaphthalene and this compound, highlighting the potential for bioremediation of these compounds in the environment. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。